molecular formula C2H7As B1221695 Arsine, dimethyl- CAS No. 593-57-7

Arsine, dimethyl-

Cat. No.: B1221695
CAS No.: 593-57-7
M. Wt: 106 g/mol
InChI Key: HBNBMOGARBJBHS-UHFFFAOYSA-N
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Description

Arsine, dimethyl- (chemical formula: C₂H₇As) is an organoarsenic compound. It is a colorless, highly toxic gas with a garlic-like odor. This compound is part of a broader class of organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to organic groups. Arsine, dimethyl- is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Arsine, dimethyl- has several scientific research applications across various fields:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Research on arsine, dimethyl- has provided insights into the metabolism and toxicity of arsenic compounds in biological systems. It is used in studies related to arsenic biotransformation and detoxification.

    Medicine: Although highly toxic, arsine, dimethyl- is studied for its potential therapeutic applications in cancer treatment. Its ability to interact with biological molecules makes it a candidate for targeted drug delivery systems.

    Industry: Arsine, dimethyl- is used in the semiconductor industry for the deposition of thin films. It is also employed in the production of certain pesticides and herbicides.

Mechanism of Action

After arsine enters the bloodstream, it damages the red blood cells and can lead to signs and symptoms of hemolytic anemia as a direct result of this damage .

Safety and Hazards

Arsine is extremely toxic, explosive, flammable, and a potential occupational carcinogen . Exposure to arsine concentrations of 250 ppm is rapidly fatal: concentrations of 25–30 ppm are fatal for 30 min exposure, and concentrations of 10 ppm can be fatal at longer exposure times .

Future Directions

Arsenic is a persistent pollutant creating environmental, agricultural, and health issues and posing a serious risk to humans . To combat arsenic pollution, rapid, reliable, sensitive, and cost-effective analytical detection systems need to be developed and put into use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arsine, dimethyl- can be synthesized through several methods. One common method involves the reaction of dimethylarsinic acid with reducing agents such as zinc or magnesium in the presence of hydrochloric acid. The reaction proceeds as follows:

(CH₃)₂AsO₂H+Zn+HCl(CH₃)₂AsH+ZnCl₂+H₂O\text{(CH₃)₂AsO₂H} + \text{Zn} + \text{HCl} \rightarrow \text{(CH₃)₂AsH} + \text{ZnCl₂} + \text{H₂O} (CH₃)₂AsO₂H+Zn+HCl→(CH₃)₂AsH+ZnCl₂+H₂O

Another method involves the reduction of dimethylarsinic acid using sodium borohydride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the safe handling of the toxic intermediates and products.

Industrial Production Methods

In industrial settings, arsine, dimethyl- is produced through the reduction of dimethylarsinic acid using hydrogen gas in the presence of a catalyst. This method allows for the continuous production of arsine, dimethyl- with high purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Arsine, dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: Arsine, dimethyl- can be oxidized to dimethylarsinic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form arsenic and methane in the presence of strong reducing agents.

    Substitution: Arsine, dimethyl- can undergo substitution reactions with halogens to form dimethylarsenic halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents are employed.

    Substitution: Halogens such as chlorine, bromine, and iodine are used in substitution reactions.

Major Products Formed

    Oxidation: Dimethylarsinic acid

    Reduction: Arsenic and methane

    Substitution: Dimethylarsenic halides

Comparison with Similar Compounds

Arsine, dimethyl- can be compared with other similar organoarsenic compounds, such as monomethylarsine and trimethylarsine.

    Monomethylarsine (CH₃AsH₂): This compound has one methyl group attached to the arsenic atom. It is less toxic than arsine, dimethyl- but still poses significant health risks.

    Trimethylarsine ((CH₃)₃As): This compound has three methyl groups attached to the arsenic atom. It is more volatile and less toxic compared to arsine, dimethyl-.

Uniqueness

Arsine, dimethyl- is unique due to its specific reactivity and toxicity profile. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest. The presence of two methyl groups attached to the arsenic atom imparts distinct chemical properties compared to other organoarsenic compounds.

Similar Compounds

  • Monomethylarsine (CH₃AsH₂)
  • Trimethylarsine ((CH₃)₃As)
  • Dimethylarsinic acid ((CH₃)₂AsO₂H)
  • Cacodyl ((CH₃)₂As-As(CH₃)₂)

Properties

IUPAC Name

dimethylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7As/c1-3-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBMOGARBJBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[AsH]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870647
Record name Dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-57-7
Record name Dimethylarsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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